molecular formula C4H11PS B12551984 Ethanethiol, 2-(dimethylphosphino)- CAS No. 144040-42-6

Ethanethiol, 2-(dimethylphosphino)-

Cat. No.: B12551984
CAS No.: 144040-42-6
M. Wt: 122.17 g/mol
InChI Key: FVZSUQSDILOCEY-UHFFFAOYSA-N
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Description

Ethanethiol, 2-(dimethylphosphino)-, is an organosulfur compound characterized by a unique combination of functional groups: a thiol (-SH) and a dimethylphosphino (-P(CH₃)₂) moiety. Its molecular formula is C₄H₁₁PS, with a molecular weight of approximately 122.04 g/mol. Structurally, the compound consists of an ethanethiol backbone (HS-CH₂-CH₃) modified by a dimethylphosphino group at the 2-position (carbon adjacent to the thiol group), resulting in the configuration HS-CH₂-CH₂-P(CH₃)₂.

The dimethylphosphino group confers electron-donating properties, while the thiol group contributes acidity and redox reactivity. However, specific synthetic routes and industrial applications remain understudied in publicly available literature.

Properties

CAS No.

144040-42-6

Molecular Formula

C4H11PS

Molecular Weight

122.17 g/mol

IUPAC Name

2-dimethylphosphanylethanethiol

InChI

InChI=1S/C4H11PS/c1-5(2)3-4-6/h6H,3-4H2,1-2H3

InChI Key

FVZSUQSDILOCEY-UHFFFAOYSA-N

Canonical SMILES

CP(C)CCS

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, ferric oxide.

    Transition Metal Cations: Mercury (II), copper (I), nickel (II).

Major Products:

    Diethyl Disulfide: Formed from the oxidation of ethanethiol.

    Thiolato Complexes: Formed by the reaction of ethanethiol with transition metal cations.

Mechanism of Action

Molecular Targets and Pathways: Ethanethiol, 2-(dimethylphosphino)- exerts its effects primarily through its thiol group, which can form strong bonds with metal ions and participate in redox reactions. The phosphino group can also coordinate with metal centers, influencing the reactivity and stability of the resulting complexes .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1. Comparative Analysis of Key Compounds
Parameter Ethanethiol, 2-(dimethylphosphino)- 2-(Diphenylphosphanyl)ethan-1-ol 2-(2-Thienyl)ethanol
Coordination Sites P, S P, O O, S (thiophene)
Thermal Stability Moderate (prone to oxidation) High Moderate
Industrial Use Experimental ligand Catalysis, ligand synthesis Pharmaceutical synthesis

Research Insights :

  • Ligand Efficiency: Ethanethiol, 2-(dimethylphosphino)-, demonstrates stronger metal-binding affinity than 2-(Diphenylphosphanyl)ethan-1-ol due to the softer thiol group, favoring interactions with late transition metals (e.g., Au, Ag) .
  • Synthetic Challenges : The compound’s sensitivity to oxidation necessitates inert atmospheres during handling, unlike its hydroxyl-containing analogues.

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